Cas no 3680-69-1 (4-Chloro-7H-pyrrolo[2,3-d]pyrimidine)
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine
- 6-Chloro-7-deazapurine
- 4-Chloro-1H-pyrrolo(2,3-d)pyrimidine
- 4-Chloro-5H-pyrrolo[2,3-d]pyrimidine
- 4-chloro-7,7a-dihydro-4aH-pyrrolo[2,3-d]pyrimidine
- 4-chloro-7H-pyrrolo-(2,3-d)pyrimidine
- 4-chloro-7H-pyrrolo[2,3-d]-pyrimidine
- 4-chloropyrrolo[2,3-d]pyrimidine
- 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-
- 4-Chloropyrrolo(2,3-d)pyrimidine
- 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-
- Tofacitinib Impurity 06
- 1H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-
- MLS002693495
- BPTCCCTWWAUJRK-UHFFFAOYSA-N
- 6-Chloro-7-deazapurine (4-Chloro-1h-pyrrolo(2,3-d)pyrimidine)
- 4-Chloro-7H-pyrrolo(
- 4-chloro-7hpyrrolo[2,3-d]pyrimidine
- 4chloro-7H-pyrrolo[2,3-d]pyrimidine
- PB12763
- HY-40351
- Q-200553
- 4-CHLORO-3H-PYRROLO[2,3-D]PYRIMIDINE
- DTXSID70190280
- 4-chloro-pyrrolo[2,3-d]pyrimidine
- AKOS005070307
- AM946
- 6-Chloro-7-deazapurine, 97%
- CS-B0456
- 6-Chloro-7-deazapurin
- AKOS015966378
- 4-chloro-7H-pyrrolo[2,3-d]primidine
- GS-6804
- NSC64952
- 3Z-0603
- SMR001559448
- Z857668178
- tofacitinib intermediate
- 3680-69-1
- A6334
- NCIOpen2_000244
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine;6-Chloro-7-deazapurine
- MFCD01686865
- SCHEMBL102201
- NSC 64952
- 4-chloro-7H-pyrrolo[2,3-d]pyr-imidine
- CHEMBL2133071
- AC-2838
- UNII-9VV5MK5RX3
- EN300-56508
- 4-chloro-1H-pyrrolo-[2,3-d]pyrimidine
- FT-0601986
- 9VV5MK5RX3
- HMS3085B16
- BRN 0607871
- BCP01366
- AS-31013
- C2306
- 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine
- SY003080
- F5608-0080
- NSC-64952
- CL3424
- 6-chloro-7-deaza purine
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine #
- DB-031261
- STK506211
- BBL104430
- ALBB-010107
- DB-358224
- DTXCID80112771
-
- MDL: MFCD09880241
- Inchi: 1S/C6H4ClN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H,8,9,10)
- InChI Key: BPTCCCTWWAUJRK-UHFFFAOYSA-N
- SMILES: ClC1=C2C=CNC2=NC=N1
- BRN: 0607871
Computed Properties
- Exact Mass: 153.00900
- Monoisotopic Mass: 153.009
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.6
- Topological Polar Surface Area: 41.6
Experimental Properties
- Color/Form: Solid
- Density: 1.5310
- Melting Point: 188°C(lit.)
- Boiling Point: 325.9°C at 760 mmHg
- Flash Point: 180.7℃
- Refractive Index: 1.702
- Solubility: Soluble in DMSO, ethyl acetate and methanol.
- PSA: 41.57000
- LogP: 1.61130
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 25
- Safety Instruction: S26-S37-S45
- RTECS:UY9360000
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:Ⅲ
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
- Risk Phrases:R36/37/38
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Customs Data
- HS CODE:2942000000
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C2306-1g |
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine |
3680-69-1 | 98.0%(GC&T) | 1g |
¥590.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C2306-5g |
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine |
3680-69-1 | 98.0%(GC&T) | 5g |
¥1595.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C024A-25g |
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine |
3680-69-1 | 98% | 25g |
¥163.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C024A-1g |
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine |
3680-69-1 | 98% | 1g |
¥32.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C024A-5g |
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine |
3680-69-1 | 98% | 5g |
¥59.0 | 2022-05-30 | |
| Fluorochem | 043654-25g |
4-Chloro-7H-pyrrolo(2,3,D)pyrimidine |
3680-69-1 | 98% | 25g |
£68.00 | 2022-02-28 | |
| Fluorochem | 043654-100g |
4-Chloro-7H-pyrrolo(2,3,D)pyrimidine |
3680-69-1 | 98% | 100g |
£140.00 | 2022-02-28 | |
| AstaTech | 52658-5/G |
4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE |
3680-69-1 | 97% | 5g |
$15 | 2023-09-17 | |
| AstaTech | 52658-25/G |
4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE |
3680-69-1 | 97% | 25g |
$38 | 2023-09-17 | |
| AstaTech | 52658-4*25/G |
4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE |
3680-69-1 | 97% | 4*25/G |
$91 | 2022-06-02 |
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Suppliers
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Related Literature
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Xiaohua Peng,Frank Seela Org. Biomol. Chem. 2004 2 2838
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Noriko Saito-Tarashima,Hirotaka Kira,Tomoya Wada,Kazuya Miki,Shiho Ide,Naoshi Yamazaki,Akira Matsuda,Noriaki Minakawa Org. Biomol. Chem. 2016 14 11096
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Noriko Saito-Tarashima,Hirotaka Kira,Tomoya Wada,Kazuya Miki,Shiho Ide,Naoshi Yamazaki,Akira Matsuda,Noriaki Minakawa Org. Biomol. Chem. 2016 14 11096
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4. Total and stereospecific synthesis of cadeguomycin, 2′deoxycadeguomycin, ara-cadeguomycin, and certain related nucleosidesKandasamy Ramasamy,Ramachandra V. Joshi,Roland K. Robins,Ganapathi R. Revankar J. Chem. Soc. Perkin Trans. 1 1989 2375
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5. Synthesis of a hydrogen-bond-degenerate tricyclic pyrrolopyrimidine nucleoside and of its 5′-triphosphateDavid M. Williams,David Loakes,Daniel M. Brown J. Chem. Soc. Perkin Trans. 1 1998 3565
Additional information on 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Comprehensive Overview of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 3680-69-1)
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 3680-69-1) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its versatile applications. This compound, often referred to as a pyrrolopyrimidine derivative, serves as a key intermediate in the synthesis of various biologically active molecules. Its unique structure, featuring a chloro-substituted pyrrolopyrimidine core, makes it a valuable building block for drug discovery and development.
In recent years, the demand for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine has surged, particularly in the field of small molecule therapeutics. Researchers are increasingly exploring its potential in designing kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The compound's ability to act as a scaffold for medicinal chemistry has made it a focal point in the development of targeted therapies. Additionally, its relevance in crop protection chemicals highlights its dual utility in both human health and agriculture.
The synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine involves multi-step organic reactions, often starting from readily available precursors like 2,4-dichloropyrimidine. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling have been employed to improve yield and purity. These innovations align with the growing emphasis on green chemistry and sustainable manufacturing practices, which are hot topics in the scientific community.
From a commercial perspective, CAS No. 3680-69-1 is supplied by leading chemical manufacturers under stringent quality controls. Analytical methods like HPLC and NMR spectroscopy are routinely used to verify its purity, ensuring compliance with regulatory standards such as GMP and ISO certifications. This level of quality assurance is crucial for researchers who rely on consistent material for reproducible results.
Beyond its industrial applications, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine has also become a subject of academic interest. Studies investigating its structure-activity relationships (SAR) have provided insights into optimizing its derivatives for enhanced efficacy. For instance, modifications at the 4-position chloro group have been shown to influence binding affinity to specific enzyme targets, a finding that resonates with the broader trend of rational drug design.
In summary, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 3680-69-1) represents a cornerstone in modern chemical research. Its applications span from pharmaceuticals to agrochemicals, driven by its structural versatility and synthetic accessibility. As the scientific community continues to explore its potential, this compound is poised to remain at the forefront of innovation in drug discovery and material science.
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